Spirotenuipesine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spirotenuipesine B is a natural product found in Cordyceps tenuipes and Cordyceps polyarthra with data available.

科学的研究の応用

Chemical Structure and Synthesis

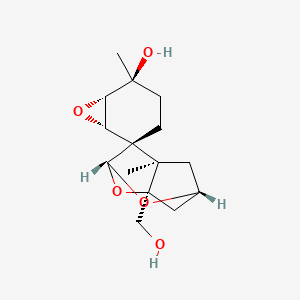

Spirotenuipesine B, along with its analog spirotenuipesine A, features a unique spirocyclic structure that contributes to its biological activity. The total synthesis of spirotenuipesines A and B was first accomplished by Oshima et al., involving intricate synthetic pathways that include stereoselective reactions such as Diels-Alder cycloadditions and radical fragmentation sequences . The synthesis process has been optimized to enhance efficiency, reducing the number of steps required to produce these compounds .

Neurotrophic Activity

One of the primary applications of this compound is its role as a neurotrophic agent. Research has demonstrated that this compound can promote the expression and release of neurotrophic factors in human astrocytoma cells, which are crucial for neuronal survival and differentiation . This property positions it as a potential candidate for therapeutic interventions in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Table 1: Neurotrophic Effects of this compound

| Study | Cell Line Used | Observed Effect |

|---|---|---|

| Oshima et al. (2004) | 1321N1 human astrocytoma | Enhanced neurotrophic factor release |

| Study on PC-12 cells | Rat pheochromocytoma | Induced neuronal differentiation |

Cytoprotective Properties

Beyond its neurotrophic effects, this compound exhibits cytoprotective properties. Studies have shown that it can induce the expression of cytoprotective enzymes, which may provide protective effects against oxidative stress and cellular damage . This mechanism is particularly relevant in the context of cancer research, where cytoprotective agents are sought to mitigate tumorigenesis.

Potential Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to cross the blood-brain barrier suggests that it could be developed into a small molecule therapeutic that stimulates endogenous neurotrophic factor production without the drawbacks associated with peptide-based therapies . Furthermore, ongoing research aims to explore its efficacy in combination therapies for neurodegenerative diseases.

化学反応の分析

Diels-Alder Cycloaddition

The stereoselective Diels-Alder reaction between α-methylenelactone dienophile 20 and synergistic diene 6a formed the bicyclic core of spirotenuipesine B. This [4+2] cycloaddition proceeded under thermal conditions (toluene, 110°C) with methylene blue as a stabilizer .

Reaction Outcomes:

| Parameter | Value |

|---|---|

| Yield | 80% (after hydrolysis) |

| Diastereomeric Ratio (dr) | 8:1 (post-acid treatment) |

| Approach Geometry | Convex face selectivity |

The TBS ether on the concave face of dienophile 20 enforced steric control, directing the diene 6a to attack from the less hindered convex face .

Ring-Closing Metathesis (RCM)

A pivotal RCM reaction constructed the tetrasubstituted cyclopentenyl system (11 ) in the presence of sensitive functional groups:

Key Features:

-

Catalyst: 2nd-generation Grubbs catalyst (5–10 mol%)

-

Solvent: Dichloromethane (0.01 M)

The reaction tolerated free allylic alcohol and homoallylic oxygenated groups, highlighting its functional group compatibility .

Nucleophilic Methylation at C9

Installation of the C9 tertiary alcohol via nucleophilic methylation demonstrated axial selectivity:

| Nucleophile | Yield | dr |

|---|---|---|

| MeLi/CeCl₃ | 82% | 6:1 |

| MeMgBr | 73% | 16:1 |

Strategy Highlights:

-

Sequential cuprate openings with isopropenyl reagents 39 /40

-

Absolute stereochemistry established early for downstream diastereocontrol

Critical Analysis of Reaction Challenges

-

Cyclopropanation/Radical Fragmentation : Enabled vicinal all-carbon quaternary centers (C5/C6) but required precise radical initiation .

-

OsO₄ Dihydroxylation : Chemoselectivity issues led to undesired 9-epi-spirotenuipesine (dr 2:1) .

-

Lactonization : Oxidative protocols for 3→4 initially faced unpredictable stereochemical outcomes .

Tabulated Synthetic Route Efficiency

| Step | Method | Yield (%) | Key Advancement |

|---|---|---|---|

| Bicyclic core formation | Diels-Alder | 80 | Spirocyclic skeleton |

| Tetrasubstituted olefin | RCM | 75–85 | Cyclopentenyl system |

| C9 functionalization | Nucleophilic methylation | 73–82 | Tertiary alcohol installation |

| Final acetalization | Acidic Amberlite I-120 | 90 | Concave-face acetal formation |

This synthesis exemplifies the strategic merger of cycloaddition chemistry, transition-metal catalysis, and stereoselective functionalization to address complex natural product architectures .

特性

分子式 |

C15H22O5 |

|---|---|

分子量 |

282.33 g/mol |

IUPAC名 |

(1R,1'S,2'S,3R,5R,6'S,7R,8S)-3-(hydroxymethyl)-2',7-dimethylspiro[2,9-dioxatricyclo[3.3.1.03,7]nonane-8,5'-7-oxabicyclo[4.1.0]heptane]-2'-ol |

InChI |

InChI=1S/C15H22O5/c1-12(17)3-4-15(10-9(12)19-10)11-18-8-5-13(15,2)14(6-8,7-16)20-11/h8-11,16-17H,3-7H2,1-2H3/t8-,9+,10-,11-,12+,13+,14+,15+/m1/s1 |

InChIキー |

JYRLPQDQTAYTJX-VQXGTBOGSA-N |

異性体SMILES |

C[C@@]1(CC[C@]2([C@H]3[C@@H]1O3)[C@@H]4O[C@@H]5C[C@]2([C@@](C5)(O4)CO)C)O |

正規SMILES |

CC1(CCC2(C3C1O3)C4OC5CC2(C(C5)(O4)CO)C)O |

同義語 |

spirotenuipesine B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。